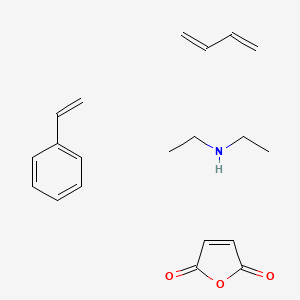
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene” is a complex organic molecule composed of four distinct chemical entities: buta-1,3-diene, N-ethylethanamine, furan-2,5-dione, and styrene. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buta-1,3-diene: This compound can be synthesized through the catalytic dehydrogenation of normal butenes.
N-ethylethanamine: This amine can be prepared by the alkylation of ethylamine with ethyl halides under basic conditions.
Furan-2,5-dione:
Styrene: This aromatic monomer is commonly produced by the dehydrogenation of ethylbenzene using iron oxide catalysts.
Industrial Production Methods
Buta-1,3-diene: Industrially, it is produced as a byproduct of ethylene production from steam cracking of hydrocarbons.
N-ethylethanamine: Produced via continuous flow alkylation processes.
Furan-2,5-dione: Manufactured through the catalytic oxidation of n-butane or benzene.
Styrene: Produced on a large scale by the catalytic dehydrogenation of ethylbenzene.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Buta-1,3-diene can undergo oxidation to form butadiene monoxide.
Reduction: Styrene can be hydrogenated to form ethylbenzene.
Substitution: N-ethylethanamine can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or ozone.
Reduction: Utilizes hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Requires alkyl halides and a strong base like sodium hydroxide.
Major Products
Oxidation of buta-1,3-diene: Butadiene monoxide.
Reduction of styrene: Ethylbenzene.
Substitution of N-ethylethanamine: Various alkylated amines.
Aplicaciones Científicas De Investigación
The compound has diverse applications across multiple scientific disciplines:
Chemistry: Used in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of synthetic rubbers and resins
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Buta-1,3-diene: Acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives.
N-ethylethanamine: Functions as a nucleophile in substitution reactions.
Furan-2,5-dione: Participates in cycloaddition reactions due to its electron-deficient nature.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: Similar in structure but lacks the additional functional groups.
Ethylamine: Similar to N-ethylethanamine but with a simpler structure.
Maleic Anhydride: Similar to furan-2,5-dione but without the additional components.
Ethylbenzene: Similar to styrene but without the vinyl group.
Uniqueness
The combination of these four components in a single molecule imparts unique properties that are not observed in the individual compounds. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
103591-48-6 |
|---|---|
Fórmula molecular |
C20H27NO3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H11N.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-3-5-4-2;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;5H,3-4H2,1-2H3;1-2H;3-4H,1-2H2 |
Clave InChI |
JDPCEIHSHMFOTK-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Números CAS relacionados |
103591-48-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


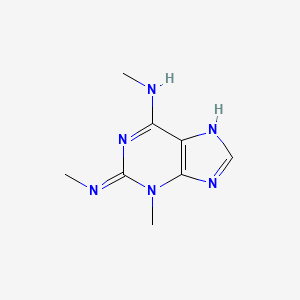

![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
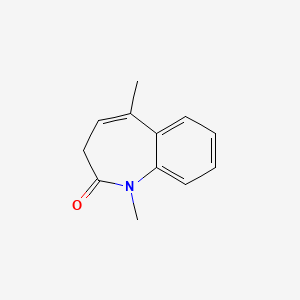

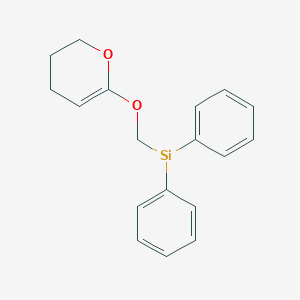
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
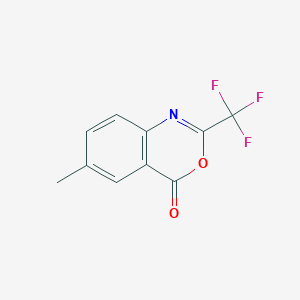
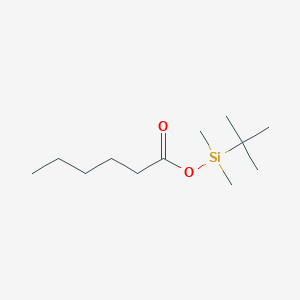
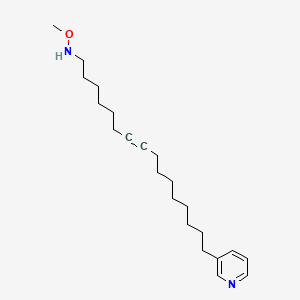
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

